molecular formula C7H6N2O2 B13106963 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 35157-65-4

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Cat. No.: B13106963
CAS No.: 35157-65-4
M. Wt: 150.13 g/mol
InChI Key: UXKCGWZRLUQWFY-UHFFFAOYSA-N
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Description

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, differentiation, and survival .

Properties

CAS No.

35157-65-4

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

pyrazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C7H6N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-4H,5H2

InChI Key

UXKCGWZRLUQWFY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C=CC=CN2C1=O

Origin of Product

United States

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